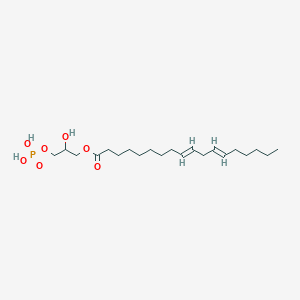![molecular formula C19H34O3 B12047637 (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester](/img/structure/B12047637.png)
(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester is a chemical compound that belongs to the class of epoxy fatty acid methyl esters This compound is characterized by the presence of an epoxide group and a long-chain unsaturated fatty acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester typically involves the epoxidation of unsaturated fatty acid methyl esters. One common method is the reaction of methyl oleate with a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a low temperature to prevent side reactions and ensure high selectivity for the epoxide formation.
Industrial Production Methods
Industrial production of (+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester can be achieved through large-scale epoxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of environmentally friendly oxidants, such as hydrogen peroxide, is also explored to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products
Diols: Formed through the reduction or hydrolysis of the epoxide group.
Functionalized Derivatives: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
(+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactive epoxide group.
Mécanisme D'action
The mechanism of action of (+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester involves the interaction of its epoxide group with various molecular targets. The epoxide group can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This reactivity is crucial for its potential biological activities, such as enzyme inhibition and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 9,10-epoxystearate: Another epoxy fatty acid methyl ester with similar chemical properties.
Methyl 12,13-epoxyoctadecanoate: A structurally related compound with an epoxide group at a different position.
Uniqueness
(+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester is unique due to its specific epoxide position and the presence of a trans double bond
Propriétés
Formule moléculaire |
C19H34O3 |
|---|---|
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
methyl (E)-11-(3-pentyloxiran-2-yl)undec-9-enoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h9,12,17-18H,3-8,10-11,13-16H2,1-2H3/b12-9+ |
Clé InChI |
JTSVQVYMBXVLFI-FMIVXFBMSA-N |
SMILES isomérique |
CCCCCC1C(O1)C/C=C/CCCCCCCC(=O)OC |
SMILES canonique |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


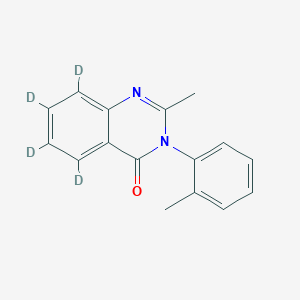
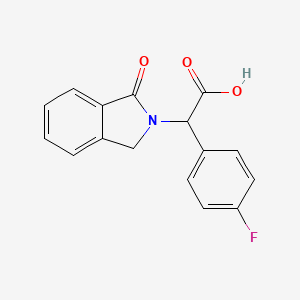
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B12047574.png)
![8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12047581.png)

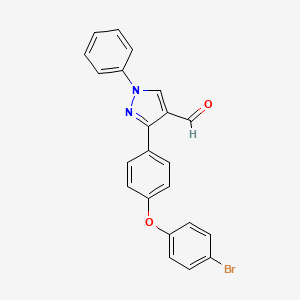

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(3-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12047608.png)
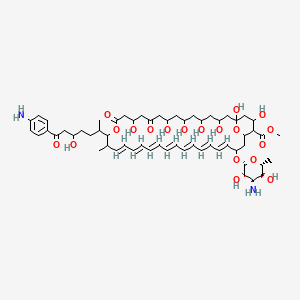
![[4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12047613.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047622.png)
